![molecular formula C18H20N6O4S B2431401 4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide CAS No. 938762-77-7](/img/structure/B2431401.png)
4-(4,7-Dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photodynamic Therapy Application in Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) discusses the use of a zinc phthalocyanine substituted with a benzenesulfonamide derivative for photodynamic therapy in cancer treatment. This compound shows potential as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties, which are crucial for effective photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Inhibitory Activity on ALK5 in Cell-Based Assays
Kim, Jung, Lee, and Dewang (2009) synthesized a series of benzenesulfonamide-substituted imidazoles, showing significant inhibitory activity on ALK5 in cell-based luciferase reporter assays. This finding is relevant for understanding the role of these compounds in cellular signaling pathways (Kim, Jung, Lee, & Dewang, 2009).
Antimicrobial Activity
Alyar et al. (2019) explored the antimicrobial activity of newly synthesized Schiff bases derived from sulfamethoxazole and sulfisoxazole, which include benzenesulfonamide structures. Their study demonstrates the potential of these compounds as effective antimicrobial agents (Alyar et al., 2019).
Potential as Anticancer and Radioprotective Agents
Ghorab, Ragab, Noaman, Heiba, and El-Hossary (2008) report on the synthesis of novel quinolines substituted with a benzenesulfonamide derivative, showing potential as anticancer and radioprotective agents. These compounds were evaluated for their in vitro anticancer activity, indicating their relevance in cancer research (Ghorab et al., 2008).
A2B Adenosine Receptor Antagonists
Esteve et al. (2006) identified a series of benzenesulfonamide derivatives as potent A2B adenosine receptor antagonists. This finding is significant in the context of pharmacological research, particularly for conditions where adenosine receptor modulation is therapeutic (Esteve et al., 2006).
Enzyme Inhibition and Molecular Docking Studies
Sojitra et al. (2016) conducted studies on benzenesulfonamide derivatives, focusing on their antimicrobial activities and molecular docking studies. These compounds showed significant potency against bacteria compared to fungi (Sojitra et al., 2016).
Propiedades
IUPAC Name |
4-(4,7-dimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-4-9-22-16(25)14-15(21(3)18(22)26)20-17-23(14)10-11(2)24(17)12-5-7-13(8-6-12)29(19,27)28/h5-8,10H,4,9H2,1-3H3,(H2,19,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBDNQGYPQLTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)S(=O)(=O)N)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)benzoate](/img/structure/B2431320.png)
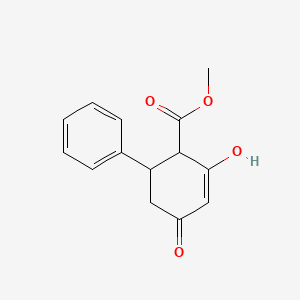
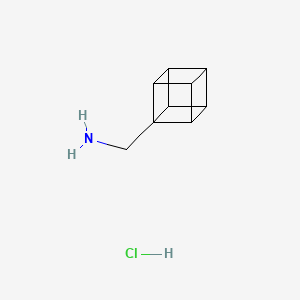
![1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2431324.png)

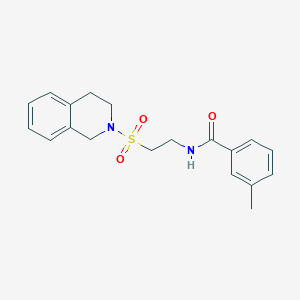
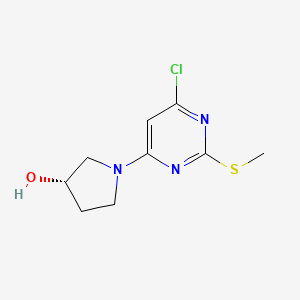
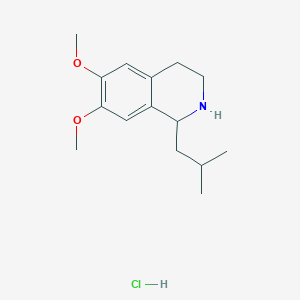
![5,5,7,7-Tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2431333.png)
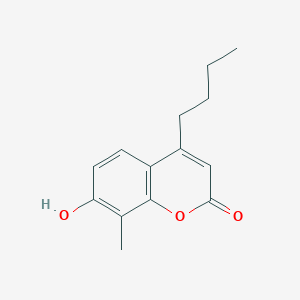

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2431338.png)

